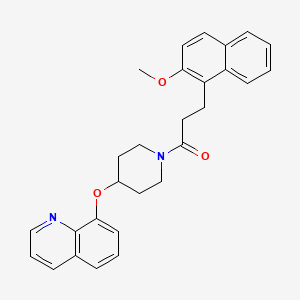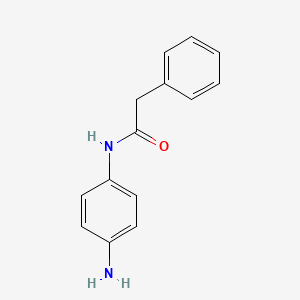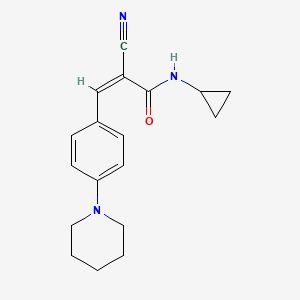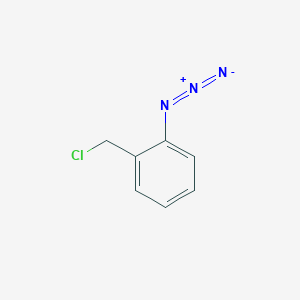
3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MNQ, and it is a novel small molecule that has been synthesized using advanced chemical techniques.
Scientific Research Applications
Sigma(1) Receptor Activity
The compound has been explored for its selective binding and activity at sigma(1) receptors, which are implicated in various physiological and pathological processes, including neuroprotection, cancer, and drug addiction. A study by Berardi et al. (2005) highlighted the synthesis of N-(6-methoxynaphthalen-1-yl)propyl derivatives, demonstrating potent sigma(1) ligand activity with good selectivity profiles. This research suggests the compound's utility in developing tools for PET experiments and its potential in tumor research and therapy due to its antiproliferative activity in rat C6 glioma cells (Berardi et al., 2005).
Antimicrobial Activity
The synthesis and evaluation of derivatives of the compound have shown efficient antimicrobial activity. For example, Ashok et al. (2014) reported the synthesis of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones with good antimicrobial activity against both bacterial and fungal strains. This suggests the compound's relevance in addressing antimicrobial resistance and the development of new antimicrobial agents (Ashok et al., 2014).
Antiproliferative Activity
Investigations into the compound's derivatives have also revealed significant antiproliferative effects against various cancer cell lines. Tseng et al. (2013) synthesized certain 3-phenylquinolinylchalcone derivatives, identifying compounds with potent antiproliferative activities and suggesting mechanisms of action such as cell cycle arrest and apoptosis induction. This line of research opens up possibilities for the compound's application in cancer therapy (Tseng et al., 2013).
properties
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-32-25-13-11-20-6-2-3-9-23(20)24(25)12-14-27(31)30-18-15-22(16-19-30)33-26-10-4-7-21-8-5-17-29-28(21)26/h2-11,13,17,22H,12,14-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGVGSYBVVBTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CCC(CC3)OC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2457487.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2457491.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2457492.png)





![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2457505.png)

![(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B2457508.png)
